![molecular formula C14H15N5O2 B6346255 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine CAS No. 1354939-40-4](/img/structure/B6346255.png)
3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine
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Overview
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . Piperazine derivatives have been reported to exhibit various biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine” are not available in the sources I found .Scientific Research Applications
Inkless Rewritable Paper
Overview:3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine: (abbreviated as TPESB ) serves as a multifunctional material due to its unique combination of Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms . One fascinating application is its use in inkless rewritable paper.
Details:Cytotoxic Activity
Overview: TPESB derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
Details:Aggregation-Induced Emission (AIE)
Overview: TPESB contributes to the field of AIE research.
Details:Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to target tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Mode of Action
Based on the information about similar compounds, it can be inferred that these compounds may interact with their targets (like tubulin) and inhibit their normal function . This interaction can lead to changes in the cell, such as disruption of microtubule dynamics, which can affect cell division and growth.
Biochemical Pathways
Disruption of this process can lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been reported to induce apoptosis in cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells.
properties
IUPAC Name |
3-(4-nitrophenyl)-6-piperazin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-19(21)12-3-1-11(2-4-12)13-5-6-14(17-16-13)18-9-7-15-8-10-18/h1-6,15H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVCWVWVIFLGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine |
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